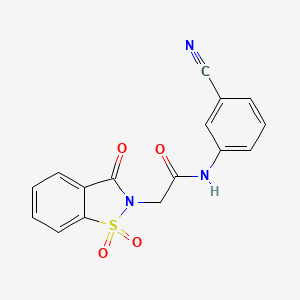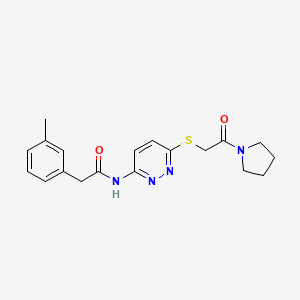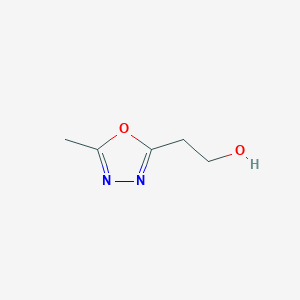![molecular formula C12H21ClN2O B2544854 3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride CAS No. 1909335-80-3](/img/structure/B2544854.png)
3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride” is a derivative of 3-Aminophenol . It is an organic compound with a phenol and an aromatic amine group . One of the most relevant applications of the substance is the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes (e.g., rhodamine B) .
Synthesis Analysis
The synthesis of a similar compound, 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Chemical Reactions Analysis
Amines, like diethylamine, can react with carbonyl compounds to form imines . They can also react with ketones and aldehydes to form enamines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .
Aplicaciones Científicas De Investigación
Synthesis of Complexes
This compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex . This complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .
Antibacterial Activity
The synthesized complex mentioned above was also examined for its antibacterial activity . This suggests that “3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride” could potentially be used in the development of new antibacterial agents.
Computational Studies
The compound has been used in computational studies to understand the relationships between bioactive molecules and receptor interactions . This can help in the design of new drugs and therapeutic agents.
Synthesis of Silyloxyaniline
“3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride” has been used as a starting reagent for the synthesis of silyloxyaniline . Silyloxyanilines are important intermediates in organic synthesis.
Synthesis of Dyes
The compound has been used in the synthesis of Nile Red and its hydroxy-derivative . Nile Red is a lipophilic stain used in biology and chemistry. Its hydroxy-derivative could have potential applications in these fields as well.
Material Science Applications
The compound has been used in the synthesis of phenoxazine and its derivatives . These derivatives have applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Safety And Hazards
Propiedades
IUPAC Name |
3-[2-(diethylamino)ethylamino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-14(4-2)9-8-13-11-6-5-7-12(15)10-11;/h5-7,10,13,15H,3-4,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOAHYNLFVDCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2544773.png)

![N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide](/img/structure/B2544776.png)
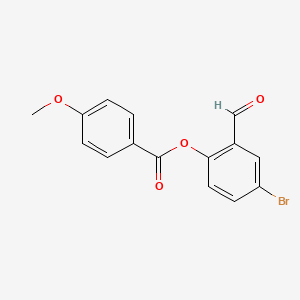
![1H-Pyrazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2544779.png)
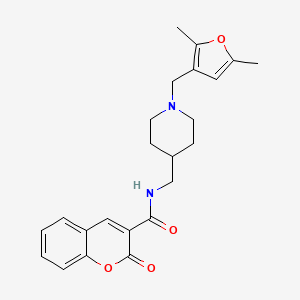
![1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B2544783.png)

![5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2544785.png)
![2-[3-(3-Methylphenyl)pyrazolyl]ethylamine](/img/structure/B2544786.png)
